N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminopyridine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
- N-(5-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
- N-(3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
Uniqueness
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is unique due to the presence of both a methyl group and a phenyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
645418-13-9 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
SZFIOCRDMCEMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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